molecular formula C9H9NO5 B098181 Ethyl 4-hydroxy-3-nitrobenzoate CAS No. 19013-10-6

Ethyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B098181
CAS No.: 19013-10-6
M. Wt: 211.17 g/mol
InChI Key: FBHJNBWUGONVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-3-nitrobenzoate (C₉H₉NO₅, MW 211.17 g/mol, CAS 19013-10-6) is an aromatic ester featuring a hydroxyl group at the para-position and a nitro group at the meta-position on the benzene ring. Its synthesis typically involves nitration of methyl 4-hydroxybenzoate using cerium(IV) ammonium nitrate (CAN) in acetonitrile, followed by esterification or substitution reactions to introduce the ethyl ester group . Key physical properties include a density of 1.37 g/cm³, boiling point of 323.5°C, and a calculated logP (log octanol-water partition coefficient) of 1.58, indicating moderate lipophilicity . The compound serves as a versatile intermediate in pharmaceuticals and agrochemicals, particularly for reduction to amine derivatives (e.g., ethyl 3-amino-4-hydroxybenzoate) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 4-hydroxybenzoic acid to introduce the nitro group, followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves continuous-flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent production .

Scientific Research Applications

Organic Synthesis

Ethyl 4-hydroxy-3-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, makes it a valuable building block in organic chemistry .

Research has indicated that this compound exhibits potential biological activities. Studies have explored its interactions with biological molecules, suggesting antimicrobial and anti-inflammatory properties. For instance, compounds derived from this ester have been investigated for their effectiveness against certain bacterial strains .

Pharmaceutical Applications

The compound has been studied for its potential therapeutic properties. It is involved in the development of drugs targeting various ailments due to its ability to interact with specific biological pathways. Notably, derivatives of this compound have been synthesized and evaluated for their pharmacological effects .

Industrial Uses

This compound finds applications in the production of dyes and pigments due to its stable chemical structure. It is also used as an intermediate in the manufacture of optical brighteners and other industrial chemicals, enhancing its importance in chemical manufacturing processes .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial properties of derivatives synthesized from this compound. The compounds were tested against various pathogens, showing significant inhibition zones compared to control groups. The findings support the potential use of these derivatives in developing new antimicrobial agents .

Case Study 2: Drug Development

In a recent research project, this compound was utilized as a precursor for synthesizing novel compounds aimed at treating inflammatory diseases. The resulting compounds demonstrated promising results in vitro, leading to further investigations into their mechanisms of action and efficacy in vivo .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Hydroxy-3-Nitrobenzoate (C₈H₇NO₅)

Structural Differences: The methyl ester analog replaces the ethyl group with a smaller methyl substituent. Synthesis: Synthesized via nitration of methyl 4-hydroxybenzoate with CAN, yielding 70% product with a melting point of 74–76°C . Crystallography: Single-crystal X-ray analysis reveals two unique molecules in the asymmetric unit stabilized by intermolecular hydrogen bonds (O–H···O) and van der Waals interactions . Applications: Used in crystallographic studies to analyze non-covalent interactions critical for crystal engineering .

Ethyl 3-Amino-4-Hydroxybenzoate (C₉H₁₁NO₃)

Structural Differences: The nitro group is reduced to an amine. Synthesis: Prepared via sodium dithionite reduction of this compound in ethanol, achieving 95% yield . Reactivity: The amine group enables further functionalization, such as amide formation with propanoyl chloride . Spectroscopy: Distinct ¹H NMR signals (δ 7.45, 7.41 ppm for aromatic protons) differentiate it from the nitro precursor (δ 8.39, 8.06 ppm) .

Ethyl 4-Chloro-3-Nitrobenzoate (C₉H₈ClNO₄)

Structural Differences : The hydroxyl group is replaced by chlorine.
Synthesis : Likely involves chlorination of 4-hydroxybenzoate precursors.
Crystallography : Features an intramolecular C–H···O hydrogen bond forming a planar five-membered ring, contrasting with the hydroxyl-mediated interactions in the parent compound .
Electronic Effects : The chloro group’s strong electron-withdrawing nature enhances electrophilic reactivity compared to the hydroxyl analog.

Ethyl 4-Ethoxy-3-Nitrobenzoate (C₁₁H₁₃NO₅)

Structural Differences : Ethoxy group replaces the hydroxyl.
Properties : Increased hydrophobicity (logP > 2.0) due to the ethoxy group’s larger size and lack of hydrogen-bonding capacity .
Applications : The ether group may improve stability in hydrophobic environments, making it suitable for lipid-soluble drug formulations.

Biological Activity

Ethyl 4-hydroxy-3-nitrobenzoate , also known as ethyl p-hydroxy-3-nitrobenzoate , is an organic compound with the molecular formula C9H9NO5C_9H_9NO_5 and a molecular weight of approximately 211.17 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

This compound features both a hydroxyl group and a nitro group, which contribute to its biological activity. The mechanism of action primarily involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components, influencing various biological processes. The hydroxyl group can participate in hydrogen bonding, further affecting the activity of biological molecules such as enzymes and receptors .

Biological Activities

  • Antimicrobial Activity :
    • This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
  • Anticancer Properties :
    • Nitrobenzoate derivatives, including this compound, have shown promise in cancer research. Studies have reported that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, the compound has been linked to suppressing metastatic activity by inhibiting specific glycoproteins involved in tumor progression .
  • Anti-inflammatory Effects :
    • Some studies suggest that this compound may possess anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various nitrobenzoate derivatives demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In vitro experiments using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundHydroxyl and nitro groups at para positionAntimicrobial, anticancer
Ethyl 3-hydroxy-4-nitrobenzoateHydroxyl and nitro groups at meta positionAntimicrobial, less studied for cancer
Ethyl 4-nitrobenzoateNitro group onlyPrimarily studied for industrial uses

Q & A

Basic Research Questions

Q. How is Ethyl 4-hydroxy-3-nitrobenzoate structurally characterized in crystallographic studies?

Methodological Answer: The compound’s crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Data collection involves high-resolution diffraction experiments, followed by refinement using programs like SHELXL for small-molecule crystallography . Hydrogen-bonding networks are analyzed via graph set theory to interpret molecular packing, supported by tools like ORTEP-III for graphical representation . Key metrics include bond angles (e.g., O3–N–C6–C7 = −42.2°) and hydrogen-bond geometry, which are critical for validating structural integrity .

Q. What are the common synthetic routes for this compound?

Methodological Answer: A representative synthesis involves nucleophilic substitution. For example, ethyl 4-chloro-3-nitrobenzoate reacts with amines (e.g., cyclohexylamine) in tetrahydrofuran (THF) with triethylamine as a base, stirred at room temperature for 24 hours. Reaction progress is monitored via TLC, followed by quenching with ice, filtration, and recrystallization from ethanol to yield the pure product . Alternative routes include esterification of 4-hydroxy-3-nitrobenzoic acid using ethanol under acidic or basic conditions .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer: While the compound is not classified as hazardous under GHS, standard precautions include using gloves, goggles, and fume hoods due to potential irritancy of nitro-aromatic compounds. Waste should be disposed of via approved chemical waste streams. Refer to the Material Safety Data Sheet (MSDS) for specific handling guidelines, including storage in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?

Methodological Answer: Optimization involves screening solvents (e.g., DMF, THF), bases (e.g., K₂CO₃, Et₃N), and stoichiometric ratios. For instance, alkylation of the hydroxyl group with propargyl bromide in DMF at 40°C for 12 hours achieves >90% yield when using 1.5 equivalents of K₂CO₃ . Post-reaction analysis by HPLC or GC-MS identifies byproducts (e.g., unreacted starting material or over-alkylated derivatives), guiding iterative refinement of reaction parameters .

Q. What strategies are employed to analyze hydrogen-bonding patterns in this compound crystals?

Methodological Answer: Graph set analysis is applied to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Computational tools like Mercury (CCDC) and crystallographic software suites (SHELX, OLEX2) map donor-acceptor distances and angles. Experimental data from SC-XRD are cross-validated with density functional theory (DFT) calculations to predict stabilization energies of hydrogen-bonded networks .

Q. How can functionalization of the nitro or ester groups enable targeted derivatization for drug discovery?

Methodological Answer: The nitro group is reducible to an amine (e.g., using H₂/Pd-C), enabling coupling reactions for amide or urea formation. The ester can be hydrolyzed to a carboxylic acid (via NaOH/EtOH) for further conjugation. For example, methyl 3-nitro-4-(prop-2-yn-1-yloxy)benzoate, a derivative, serves as a click chemistry intermediate for bioconjugation . Reaction pathways are validated using NMR (¹H/¹³C) and HRMS to confirm regioselectivity.

Q. How do conflicting crystallographic data for this compound derivatives arise, and how are they resolved?

Methodological Answer: Discrepancies may stem from polymorphic variations or solvent inclusion in crystal lattices. Redundant synthesis and crystallization in different solvents (e.g., ethanol vs. acetonitrile) are performed. Structure validation via R-factor analysis (R < 0.05) and Hirshfeld surface analysis resolves ambiguities. Comparative studies using powder XRD differentiate polymorphs .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields or purity levels?

Methodological Answer: Reproduce experiments under documented conditions (e.g., solvent purity, temperature control). Use orthogonal analytical methods: NMR for structural confirmation, HPLC for purity (>98%), and elemental analysis for stoichiometric validation. Cross-reference with peer-reviewed protocols, avoiding non-academic sources .

Properties

IUPAC Name

ethyl 4-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHJNBWUGONVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172487
Record name Ethyl 4-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-10-6
Record name Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-3-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 20.0 grams (0.12 mole) of ethyl 4-hydroxybenzoate in 200 mL of acetic acid was added a solution of 7.5 mL (excess) of 70% nitric acid in 30 mL of acetic acid. After the reaction mixture stirred for about one hour, it gradually turned orange and warmed to about 40° C. The reaction mixture was stirred for an additional eighteen hours and then was poured into 800 mL of ice-water. The mixture was stirred until the ice melted, and filtered to collect a solid, which was dissolved in ethyl acetate and dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure, yielding 22.0 grams of ethyl 3-nitro-4-hydroxybenzoate, mp 70-71° C. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 500 ml of ethanol containing 4-hydroxy-3-nitrobenzoic acid (50.0 g) was added concentrated sulftuic acid (33.0 ml) and the resulting mixture was refluxed with stirring for 20 hours. After this reaction mixture was concentrated under a vacuum, the residue was diluted with water and then the crystal was collected by filtration. This crystal was suspended in water and neutralized in saturated aqueous sodium hydrogencarbonate solution. Thereafter, the crystal was collected by filtration, washed with water, and dried under a vacuum, thereby yielding 54.0 g of ethyl 4-hydroxy-3-nitrobenzoate. As in the case of Reference Example 4, this compound (46.6 g) was benzylated with 4-fluorobenzyl bromide (50.0 g) folowed by hydrolysis with potassium hydroxide, thereby yielding 58.0 g of 4-(4-fluorobenzyloxy)-3-nitrobenzoic acid. To 180 ml of a chloroform solution containing this compound (16.0 g), triethylamine (15.3 ml) and diphenylphosphinic chloride (10.5 ml) were added. After the resulting mixture was stirred for 1 hour, 1-isobutylpiperazine dihydrochloride (11.8 g) and triethylamine (15.3 ml) were added and the mixture was stirred for 13 hours at room temperature. The reaction mixture was successively washed with water, saturated aqueous sodium hydrogencarbonate solution, and saturated brine, dried over magnesium sulfate anhydride, and then concentrated under a vacuum. The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:2 to 1:1), thereby yielding 19.8 g of 1-[4-(4-fluorobenzyloxy)-3-nitrobenzoyl]-4-isobutylpiperazine as a crystal. To 20 ml of ethyl acetate solution containing this compound (1.38 g), 1N hydrogen chloride ether solution (3.4 ml) was added. After the mixture was stirred for 15 minutes at room temperature, the resulting crystals were collected by filtration, thereby yielding 1.48 g of the aimed compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-hydroxy-3-nitrobenzoate
Ethyl 4-hydroxy-3-nitrobenzoate
Ethyl 4-hydroxy-3-nitrobenzoate
Ethyl 4-hydroxy-3-nitrobenzoate
Ethyl 4-hydroxy-3-nitrobenzoate
Ethyl 4-hydroxy-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.